Dimethyl (2-ethoxy-3-iodoprop-1-en-1-yl)phosphonate
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Overview
Description
Dimethyl (2-ethoxy-3-iodoprop-1-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of an ethoxy group, an iodine atom, and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2-ethoxy-3-iodoprop-1-en-1-yl)phosphonate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of dimethyl phosphite with an ethoxy-substituted alkyne in the presence of an iodine source. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-ethoxy-3-iodoprop-1-en-1-yl)phosphonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can convert the iodine atom to other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Dimethyl (2-ethoxy-3-iodoprop-1-en-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Dimethyl (2-ethoxy-3-iodoprop-1-en-1-yl)phosphonate exerts its effects involves interactions with specific molecular targets. The phosphonate group can act as a mimic of phosphate groups, allowing the compound to interact with enzymes and other proteins that recognize phosphate-containing substrates. This interaction can modulate the activity of these proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2-ethoxy-3-chloroprop-1-en-1-yl)phosphonate
- Dimethyl (2-ethoxy-3-bromoprop-1-en-1-yl)phosphonate
- Dimethyl (2-ethoxy-3-fluoroprop-1-en-1-yl)phosphonate
Uniqueness
Dimethyl (2-ethoxy-3-iodoprop-1-en-1-yl)phosphonate is unique due to the presence of the iodine atom, which can impart distinct reactivity and properties compared to its chloro, bromo, and fluoro analogs. The iodine atom can participate in specific types of chemical reactions, such as halogen exchange and cross-coupling reactions, making this compound particularly valuable in synthetic chemistry.
Properties
CAS No. |
79248-37-6 |
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Molecular Formula |
C7H14IO4P |
Molecular Weight |
320.06 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-2-ethoxy-3-iodoprop-1-ene |
InChI |
InChI=1S/C7H14IO4P/c1-4-12-7(5-8)6-13(9,10-2)11-3/h6H,4-5H2,1-3H3 |
InChI Key |
NHQWHXNRVCWELH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CP(=O)(OC)OC)CI |
Origin of Product |
United States |
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